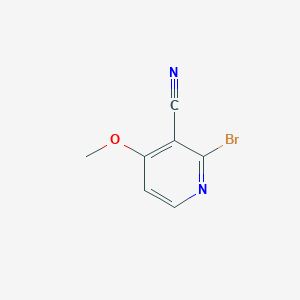

2-Bromo-4-methoxynicotinonitrile

Description

2-Bromo-4-methoxynicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 2, a methoxy group at position 4, and a nitrile group at position 3. The compound is primarily utilized as a pharmaceutical intermediate due to its versatile reactivity, particularly in cross-coupling reactions and functional group transformations .

Properties

IUPAC Name |

2-bromo-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-11-6-2-3-10-7(8)5(6)4-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAHXRSUIVBUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541460 | |

| Record name | 2-Bromo-4-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98645-42-2 | |

| Record name | 2-Bromo-4-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxynicotinonitrile typically involves the bromination of 4-methoxynicotinonitrile. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for 2-Bromo-4-methoxynicotinonitrile are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxynicotinonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted nicotinonitriles.

Coupling Reactions: The major products are biaryl compounds formed through the coupling process.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₉H₈BrN₃O

Molecular Weight : 244.08 g/mol

Functional Groups : Bromine, methoxy, nitrile

Core Structure : Pyridine ring

Chemistry

2-Bromo-4-methoxynicotinonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound has been investigated for its potential biological activities. It has shown promise in the development of bioactive compounds, particularly those targeting specific biological pathways.

- Antiviral Activity : Recent studies have highlighted the compound's efficacy against viral pathogens. For instance, it demonstrated significant antiviral activity against SARS-CoV-2 in vitro, with an effective concentration (EC50) of approximately 5 µM in Vero E6 cells.

Industry

In industrial applications, 2-Bromo-4-methoxynicotinonitrile is utilized in the production of specialty chemicals and materials. Its reactivity and structural characteristics make it suitable for various applications in fine chemical synthesis.

Case Study 1: Antiviral Research

A study focused on the antiviral properties of 2-Bromo-4-methoxynicotinonitrile revealed its potential as a therapeutic agent against COVID-19. The compound's ability to inhibit viral replication positions it as a candidate for further development in antiviral therapies.

Case Study 2: Synthesis of Bioactive Compounds

Research involving the synthesis of derivatives from 2-Bromo-4-methoxynicotinonitrile has led to the discovery of compounds with enhanced biological activities. These derivatives have been evaluated for their effectiveness against various cancer cell lines, showcasing the compound's versatility as a precursor in drug development.

Mechanism of Action

Comparison with Similar Compounds

2-Amino-5-bromo-4-methoxynicotinonitrile (CAS 951884-75-6)

- Molecular Formula : C₇H₆BrN₃O

- Key Substituents: Amino group (C2), bromine (C5), methoxy (C4), nitrile (C3).

- Applications: Pharmaceuticals and skincare, leveraging the amino group for reactions like amidation or condensation .

- Comparison: The amino group at C2 enhances nucleophilic reactivity compared to bromine in the target compound, enabling divergent synthetic pathways.

4-Bromo-2-Methoxynicotinaldehyde (CAS 1060806-59-8)

- Molecular Formula: C₇H₆BrNO₂

- Key Substituents : Bromine (C4), methoxy (C2), aldehyde (C3).

- Applications : High-purity intermediates for further functionalization .

- Comparison : The aldehyde group at C3 offers reactivity toward nucleophilic additions (e.g., forming imines), contrasting with the nitrile group’s propensity for hydrolysis or reduction.

2-Bromo-4-(2-hydroxyethyl)benzonitrile (CAS 1374358-11-8)

- Molecular Formula: C₉H₈BrNO

- Key Substituents : Bromine (C2), hydroxyethyl (C4), nitrile (C1).

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

- Molecular Formula : C₉H₉BrO₂

- Key Substituents: Acetophenone core with bromine (C2) and methoxy (C4).

- Applications : Intermediate under controlled manufacturing conditions .

- Comparison: The ketone group in acetophenone enables condensations (e.g., forming Schiff bases), whereas the pyridine-nitrilе system in 2-Bromo-4-methoxynicotinonitrile facilitates aromatic substitution reactions.

2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-methoxymethoxyphenyl)nicotinonitrile

- Key Substituents: Bromophenyl (C4), fluorinated methoxymethoxy (C6), amino (C2), nitrile (C3).

- Comparison : Bulky aromatic substituents may hinder solubility but enhance binding affinity in drug-target interactions, highlighting trade-offs between steric effects and bioactivity .

Data Table: Key Attributes of Compared Compounds

*Inferred based on structural analysis.

Research Findings and Discussion

- Bromine as a Leaving Group: Bromine at C2 in 2-Bromo-4-methoxynicotinonitrile facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a critical feature in pharmaceutical synthesis .

- Methoxy Group Effects : The electron-donating methoxy group enhances aromatic ring stability and directs electrophilic substitution to specific positions .

- Functional Group Trade-offs : Aldehyde and nitrile groups offer distinct reactivity profiles, with nitriles favoring hydrolysis to carboxylic acids or amines, while aldehydes enable condensation reactions .

Biological Activity

2-Bromo-4-methoxynicotinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its structural properties, mechanisms of action, and various biological effects supported by case studies and research findings.

Structural Characteristics

2-Bromo-4-methoxynicotinonitrile belongs to the class of pyridine derivatives, which are known for their diverse biological activities. The molecular structure includes a bromine atom and a methoxy group attached to the pyridine ring, enhancing its reactivity and biological potential.

Table 1: Structural Properties of 2-Bromo-4-methoxynicotinonitrile

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrN₃O |

| Molecular Weight | 216.04 g/mol |

| Melting Point | 92-94 °C |

| Solubility | Poorly soluble in water |

| Crystallization | Orthorhombic system |

The biological activity of 2-Bromo-4-methoxynicotinonitrile is attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and pathways involved in cellular processes, particularly those related to cancer cell growth and survival.

- Inhibition of Kinases : The compound exhibits inhibitory effects on certain kinases, which are crucial for tumor cell proliferation. For instance, it has been reported that derivatives of nicotinonitrile can inhibit MNK1/2 kinase activity, leading to reduced phosphorylation of eIF4E, a key factor in cancer cell survival under stress conditions .

- Antimicrobial Activity : Research indicates that similar compounds within the nicotinonitrile class possess antimicrobial properties, suggesting that 2-Bromo-4-methoxynicotinonitrile may also exhibit such effects .

- Antitumor Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Biological Activity Studies

Several studies have explored the biological activities of 2-Bromo-4-methoxynicotinonitrile and its derivatives.

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of 2-Bromo-4-methoxynicotinonitrile against various cancer cell lines. The results showed significant inhibition of cell proliferation in breast cancer (MDA-MB-231) and prostate cancer (LNCaP) cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 2: Summary of Biological Activities

| Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 15.5 | Induction of apoptosis |

| Antimicrobial | E. coli | 20.0 | Inhibition of bacterial growth |

| Enzyme Inhibition | MNK1/2 | 10.0 | Inhibition of kinase activity |

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for evaluating the drug-likeness of a compound. For 2-Bromo-4-methoxynicotinonitrile:

- Absorption : Predicted to have good human intestinal absorption (HIA).

- Distribution : Moderate interactions with P-glycoprotein suggest potential challenges in drug transport.

- Metabolism : Requires further investigation to understand metabolic pathways.

- Excretion : Not extensively studied but requires attention due to potential toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.